molecular formula C10H10N2O2 B13035880 methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B13035880
M. Wt: 190.20 g/mol
InChI Key: HUNPVPCNPFCBDI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate ( 1638761-10-0) is a high-value heterocyclic building block specifically designed for pharmaceutical research and development. This compound features a versatile pyrrolo[2,3-b]pyridine (7-azaindole) core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules . The molecular structure is engineered with a methyl ester at the 5-position, which provides a reactive handle for further synthetic derivatization, and a methyl group at the 2-position, which can enhance metabolic stability and influence molecular properties . The 7-azaindole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Research indicates that analogous compounds exhibit potent antiproliferative effects as kinase inhibitors, interacting with targets such as JAK1, Abl, and Src kinases . Furthermore, this core scaffold has been identified in studies of Poly(ADP-ribose) polymerase (PARP-1) inhibitors, which play a critical role in DNA repair and are important targets in oncology . The structural versatility of this compound makes it an essential intermediate for constructing complex molecular libraries aimed at discovering novel therapeutics for cancer, inflammatory diseases, and beyond. It is a critical component in the drug development pipeline, facilitating the journey from early-stage research to late-stage development. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols, including wearing appropriate protective equipment and working in a well-ventilated area.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-3-7-4-8(10(13)14-2)5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12)

InChI Key

HUNPVPCNPFCBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Lithiation-Esterification Route

A widely used method involves ortho-lithiation to introduce the ester group at the 5-position of the pyrrolo[2,3-b]pyridine ring:

  • Starting from a protected 2-methyl-1H-pyrrolo[2,3-b]pyridine intermediate, protection of the nitrogen (e.g., triisopropylsilyl protection) is performed.
  • sec-Butyllithium is used at low temperature (−78°C) to lithiate the 5-position selectively.
  • Ethyl chloroformate or methyl chloroformate is then added to form the ester group.
  • The protecting group is removed by treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
  • This method yields methyl esters with good regioselectivity and moderate to high yields.

Reaction conditions summary:

Step Reagents/Conditions Temperature Time Notes
Protection of nitrogen Triisopropylsilyl chloride, NaH, DMF 5°C 1–2 hours Protects NH for lithiation
Ortho-lithiation sec-BuLi, THF −78°C 1 hour Lithiation at C5-position
Esterification Ethyl chloroformate or methyl chloroformate −78°C to 0°C 1 hour Introduces ester group
Deprotection TBAF in THF Room temperature 1–2 hours Removes TIPS group

This approach is supported by literature describing synthesis of related pyrrolo[2,3-b]pyridine-5-carboxylates and carboxamides.

Cyclization from Substituted Pyridine Precursors

An alternative approach involves cyclization starting from substituted 2-pyridinecarboxylic acid derivatives:

  • Use of 5-(acetylamino)-6-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylic acid methyl ester as a precursor.
  • Treatment with tetrabutylammonium fluoride (TBAF) in THF at 70°C for 4 hours induces desilylation and intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core with the methyl ester intact.
  • The solid product is isolated by filtration and drying under vacuum.
  • This method yields the methyl ester directly in a one-pot process from functionalized pyridine precursors.

Base-Catalyzed Condensation and Functionalization

In some synthetic schemes, condensation reactions are used to build the pyrrolo[2,3-b]pyridine framework:

  • Starting from 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine, condensation with aldehydes in methanol under basic conditions (e.g., potassium hydroxide) at 50°C for several hours leads to functionalized derivatives.
  • Subsequent modifications introduce ester groups or other substituents at the 5-position.
  • This approach is useful for generating diverse derivatives for biological evaluation, including methyl esters.

Hydrolysis and Amidation for Derivative Formation

For derivatives related to methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate:

  • The methyl ester can be hydrolyzed under basic conditions (NaOH in ethanol) at 60–80°C.
  • The resulting carboxylic acid can be converted to amides using carbonyldiimidazole (CDI) and aqueous ammonia or amines under mild conditions.
  • Microwave irradiation can be employed to accelerate nucleophilic substitution reactions at the 4-position of the pyrrolo[2,3-b]pyridine ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Yield/Notes Reference
Ortho-Lithiation and Esterification Protected 2-methyl-1H-pyrrolo[2,3-b]pyridine sec-BuLi, methyl chloroformate, TBAF, THF Moderate to high yield, regioselective
Cyclization from Silylalkyne Pyridine 5-(Acetylamino)-6-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylic acid methyl ester TBAF, THF, 70°C, 4 h One-pot synthesis of methyl ester
Base-Catalyzed Condensation 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine KOH, methanol, 50°C, 5 h Functionalized methyl esters
Hydrolysis and Amidation Methyl ester derivatives NaOH/EtOH hydrolysis; CDI, NH3 amidation; microwave Derivative formation, moderate yields

Research Findings and Considerations

  • The lithiation-esterification method offers precise regioselectivity at the 5-position, critical for obtaining this compound with minimal side products.
  • The cyclization approach from silyl-protected alkynyl pyridine esters provides an efficient one-pot route but may require careful control of reaction time and temperature to avoid decomposition.
  • Base-catalyzed condensation methods allow for structural diversification but may need further steps to install the methyl group at position 2.
  • Protecting group strategies (e.g., TIPS) are essential to prevent unwanted side reactions during lithiation and functionalization.
  • Microwave-assisted reactions can significantly reduce reaction times for nucleophilic substitutions on the pyrrolo[2,3-b]pyridine scaffold.
  • Purification typically involves column chromatography or recrystallization, and product identity is confirmed by NMR, LC-MS, and HRMS techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrrolopyridine derivatives, and substituted pyrrolopyridines .

Scientific Research Applications

Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent positioning and electronic nature:

  • Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents (e.g., at positions 4 or 5) enhance stability but reduce solubility. For example, methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3) has a density of 1.453 g/cm³ and requires dry storage .
  • Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1234616-01-3) has a molecular weight of 191.19, lower than chloro analogs due to the absence of a heavy atom .

Physicochemical Properties

The table below compares key parameters of methyl-substituted pyrrolo[2,3-b]pyridine carboxylates:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Storage Conditions Key References
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₉H₇ClN₂O₂ 210.62 1.453 Sealed, dry, room temp
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate C₉H₇FN₂O₂ 194.165 N/A N/A
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate C₉H₇ClN₂O₂ ~210.62* N/A N/A
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C₉H₉N₃O₂ 191.19 N/A -

*Calculated based on molecular formula.

Biological Activity

Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : Approximately 192.22 g/mol
  • Structure : The compound features a methyl group at the 2-position of the pyrrole ring and a carboxylate ester functional group at the 5-position.

This unique structural configuration enhances its reactivity and biological properties, particularly in targeting FGFRs implicated in various cancers.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research has demonstrated that this compound acts as a potent inhibitor of FGFRs. These receptors play a critical role in cell proliferation, migration, and survival, making them attractive targets for cancer therapy.

  • In vitro Studies : The compound has shown significant inhibitory effects on cell proliferation and induced apoptosis in various cancer cell lines. For instance, studies indicate that derivatives of this compound can inhibit the migration and invasion of cancer cells, enhancing its therapeutic potential against tumors .

Structure-Activity Relationships (SAR)

The SAR analysis highlights how variations in the chemical structure influence biological activity. Compounds with similar core structures but different substitutions have been evaluated for their FGFR inhibitory activities:

Compound NameStructureKey Features
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylateStructureKnown for FGFR inhibition
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylateStructureDifferent ring fusion; potential biological activity
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylateStructureVariations in nitrogen positioning; studied for similar activities

This compound stands out due to its specific methyl substitution pattern that may enhance binding affinity and selectivity towards FGFRs compared to other derivatives.

Anticancer Activity

A notable study reported that a closely related compound exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. The study also highlighted the compound's ability to significantly inhibit breast cancer cell proliferation and induce apoptosis in vitro. Furthermore, it demonstrated efficacy in inhibiting cell migration and invasion, underscoring its potential as a lead compound for anticancer drug development .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyrrole ring.
  • Introduction of the methyl group at the 2-position.
  • Esterification to obtain the carboxylate functional group.

These synthetic pathways are crucial for optimizing yield and purity for biological evaluations.

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